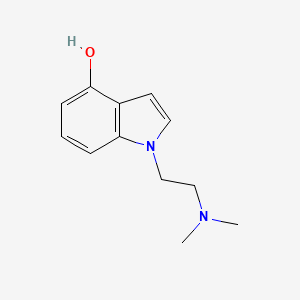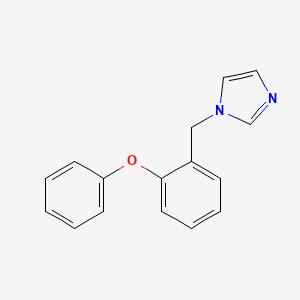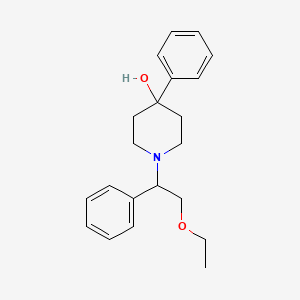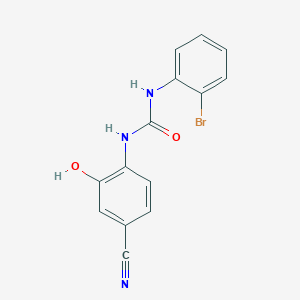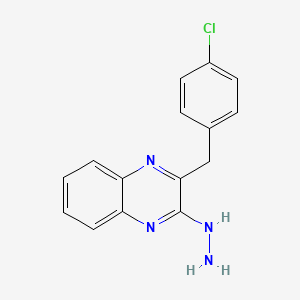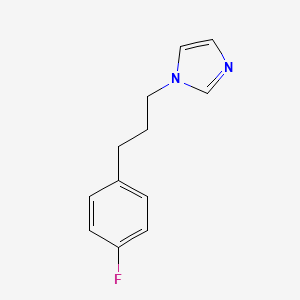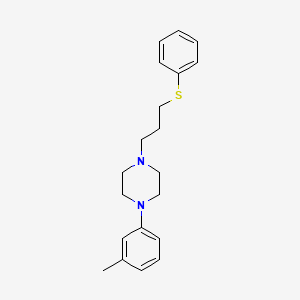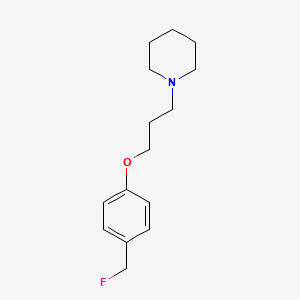
1-(3-(4-(Fluoromethyl)phenoxy)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a phenoxypropyl group, which is further substituted with a fluoromethyl group. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine typically involves the reaction of piperidine with a suitable halogenated precursor. One common method involves the use of 1,3-dihalogenated propane and 4-(fluoromethyl)phenol. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity. This can lead to various physiological effects, including modulation of neurotransmitter release and regulation of immune responses.
Comparison with Similar Compounds
1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine can be compared with other similar compounds, such as:
1-(3-(4-chlorophenyl)propoxy)propyl)piperidine: Similar structure but with a chlorophenyl group instead of a fluoromethyl group.
1-(3-(4-methylphenoxy)propyl)piperidine: Similar structure but with a methyl group instead of a fluoromethyl group.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C15H22FNO |
|---|---|
Molecular Weight |
251.34 g/mol |
IUPAC Name |
1-[3-[4-(fluoromethyl)phenoxy]propyl]piperidine |
InChI |
InChI=1S/C15H22FNO/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-13H2 |
InChI Key |
JRFMDYWVKRGBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



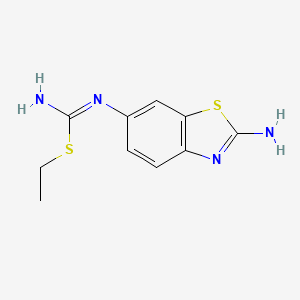
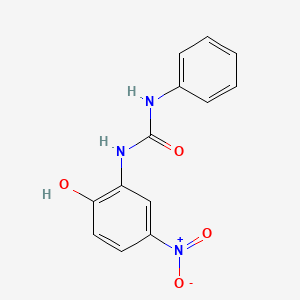
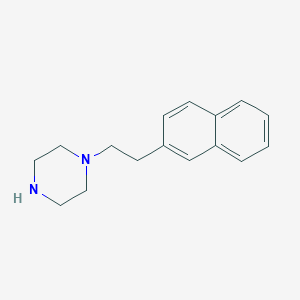

![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
